molecular formula C8H12O B14254500 Oct-2-en-4-yn-1-ol CAS No. 188438-55-3

Oct-2-en-4-yn-1-ol

Cat. No.: B14254500
CAS No.: 188438-55-3
M. Wt: 124.18 g/mol
InChI Key: SYVHKRUNHCMTTH-UHFFFAOYSA-N
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Description

Oct-2-en-4-yn-1-ol: is an organic compound with the molecular formula C8H12O

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Propargyl/Allenyl Isomerization: One method involves the reaction of with trichloroacetonitrile in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    One-Pot Multi-Step Process: Another method involves a one-pot, three-step process using consecutive palladium(II)- and ruthenium(II)-catalysis.

Industrial Production Methods: Industrial production methods for Oct-2-en-4-yn-1-ol are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Oct-2-en-4-yn-1-ol can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.

Major Products:

    Oxidation: Products include aldehydes, ketones, and carboxylic acids.

    Reduction: Products include alkenes and alkanes.

    Substitution: Products include various substituted alcohols and ethers.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Chemical Intermediates: It is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Oct-2-en-4-yn-1-ol and its derivatives involves the nucleophilic attack of functional groups on the compound, leading to various chemical transformations. For example, Oct-2-en-4-ynoyl-CoA inhibits acyl-CoA oxidase by forming a covalent bond with an amino acid residue in the active site of the enzyme .

Comparison with Similar Compounds

Uniqueness: Oct-2-en-4-yn-1-ol is unique due to the presence of both a double and a triple bond along with a hydroxyl group, which provides it with distinct reactivity and potential for diverse chemical transformations.

Properties

CAS No.

188438-55-3

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

oct-2-en-4-yn-1-ol

InChI

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-3,8H2,1H3

InChI Key

SYVHKRUNHCMTTH-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC=CCO

Origin of Product

United States

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